molecular formula C29H31FN2O7 B454051 ETHYL 4-{3-[(5-FLUORO-2-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE

ETHYL 4-{3-[(5-FLUORO-2-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE

Cat. No.: B454051
M. Wt: 538.6g/mol
InChI Key: CEZFFVOFGLKBOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-{3-[(5-FLUORO-2-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound with a unique structure that includes a quinoline core, a nitrophenoxy group, and various functional groups

Preparation Methods

The synthesis of ETHYL 4-{3-[(5-FLUORO-2-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the nitrophenoxy intermediate: This step involves the reaction of 5-fluoro-2-nitrophenol with an appropriate alkylating agent to form the nitrophenoxy group.

    Coupling with the quinoline core: The nitrophenoxy intermediate is then coupled with a quinoline derivative under specific conditions to form the desired compound.

    Final modifications:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques .

Chemical Reactions Analysis

ETHYL 4-{3-[(5-FLUORO-2-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-{3-[(5-FLUORO-2-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include:

    Ethyl (5-fluoro-2-nitrophenoxy)acetate: Shares the nitrophenoxy group but lacks the quinoline core.

    Methyl chloro (4-fluorophenyl)acetate: Contains a similar fluorophenyl group but differs in other functional groups.

    5-Fluoro-N-neopentyl-2-nitroaniline: Similar nitro and fluoro groups but different overall structure.

ETHYL 4-{3-[(5-FLUORO-2-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is unique due to its combination of a quinoline core with a nitrophenoxy group, providing distinct chemical and biological properties.

Properties

Molecular Formula

C29H31FN2O7

Molecular Weight

538.6g/mol

IUPAC Name

ethyl 4-[3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C29H31FN2O7/c1-6-38-28(34)25-16(2)31-20-13-29(3,4)14-22(33)27(20)26(25)17-7-10-23(37-5)18(11-17)15-39-24-12-19(30)8-9-21(24)32(35)36/h7-12,26,31H,6,13-15H2,1-5H3

InChI Key

CEZFFVOFGLKBOL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OC)COC4=C(C=CC(=C4)F)[N+](=O)[O-])C(=O)CC(C2)(C)C)C

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OC)COC4=C(C=CC(=C4)F)[N+](=O)[O-])C(=O)CC(C2)(C)C)C

Origin of Product

United States

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